N-(4-((6-methyl-2-morpholinopyrimidin-4-yl)amino)phenyl)butyramide
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Overview
Description
N-(4-{[6-METHYL-2-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BUTANAMIDE is a complex organic compound that features a morpholine ring, a pyrimidine ring, and a butanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[6-METHYL-2-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BUTANAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the Morpholine Group: This step involves the nucleophilic substitution reaction where the morpholine ring is introduced to the pyrimidine core.
Coupling with the Phenyl Group: This step involves the use of palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Formation of the Butanamide Group: This final step involves the acylation reaction where the butanamide group is introduced to the phenyl ring.
Industrial Production Methods
In an industrial setting, the production of N-(4-{[6-METHYL-2-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BUTANAMIDE would involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[6-METHYL-2-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with Palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), Potassium tert-butoxide (KOtBu)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
N-(4-{[6-METHYL-2-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BUTANAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Pharmacology: It is used in the development of new drugs and the study of drug-receptor interactions.
Materials Science: The compound is explored for its potential use in the development of advanced materials such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N-(4-{[6-METHYL-2-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BUTANAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting key enzymes or receptors involved in disease processes. For example, it may inhibit kinases involved in cell signaling pathways, leading to the suppression of cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
- N-(4-{[6-METHYL-2-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)ACETAMIDE
- N-(4-{[6-METHYL-2-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)PROPIONAMIDE
Uniqueness
N-(4-{[6-METHYL-2-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BUTANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its longer butanamide chain may result in different pharmacokinetic and pharmacodynamic profiles compared to its shorter-chain analogs.
Properties
Molecular Formula |
C19H25N5O2 |
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Molecular Weight |
355.4 g/mol |
IUPAC Name |
N-[4-[(6-methyl-2-morpholin-4-ylpyrimidin-4-yl)amino]phenyl]butanamide |
InChI |
InChI=1S/C19H25N5O2/c1-3-4-18(25)22-16-7-5-15(6-8-16)21-17-13-14(2)20-19(23-17)24-9-11-26-12-10-24/h5-8,13H,3-4,9-12H2,1-2H3,(H,22,25)(H,20,21,23) |
InChI Key |
XPMAKOSTCZAOIP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)NC2=NC(=NC(=C2)C)N3CCOCC3 |
Origin of Product |
United States |
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